
2,2'-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) is a complex organic compound known for its unique structural properties It is characterized by two fluorene units connected by an ethane-1,2-diyl bridge, with each fluorene unit substituted with decyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) typically involves the reaction of 9,9-didecylfluorene with ethane-1,2-diyl dibromide under specific conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the formation of the ethane-1,2-diyl bridge between the fluorene units .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the fluorene units.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of reduced fluorene derivatives.
Substitution: Formation of halogenated fluorene derivatives.
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Widely used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) in optoelectronic devices involves its ability to emit light when an electric current is applied. The compound’s fluorene units facilitate the transport of electrons and holes, leading to the emission of light. The ethane-1,2-diyl bridge enhances the compound’s stability and efficiency in these devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used in the synthesis of polymer semiconductors for OLEDs.
2,2’-(Ethylenedioxy)bis(ethylamine): Used as a linker in the formation of conjugates for various applications.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) is unique due to its specific structural configuration, which provides enhanced stability and efficiency in optoelectronic applications compared to other similar compounds. Its long decyl chains also contribute to its solubility and processability in various solvents, making it highly versatile for industrial applications.
Propriétés
Numéro CAS |
685531-18-4 |
|---|---|
Formule moléculaire |
C68H102 |
Poids moléculaire |
919.5 g/mol |
Nom IUPAC |
9,9-didecyl-2-[2-(9,9-didecylfluoren-2-yl)ethyl]fluorene |
InChI |
InChI=1S/C68H102/c1-5-9-13-17-21-25-29-37-51-67(52-38-30-26-22-18-14-10-6-2)63-43-35-33-41-59(63)61-49-47-57(55-65(61)67)45-46-58-48-50-62-60-42-34-36-44-64(60)68(66(62)56-58,53-39-31-27-23-19-15-11-7-3)54-40-32-28-24-20-16-12-8-4/h33-36,41-44,47-50,55-56H,5-32,37-40,45-46,51-54H2,1-4H3 |
Clé InChI |
IRERJSWQUVMDOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)CCC4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


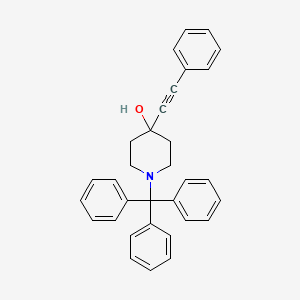
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12536794.png)
![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)
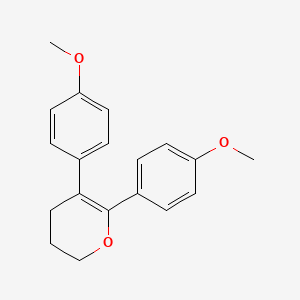
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
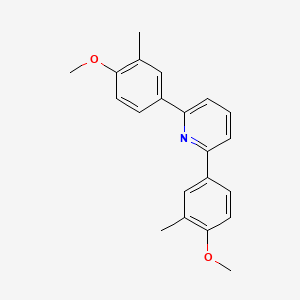

![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)
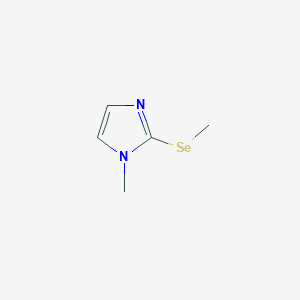
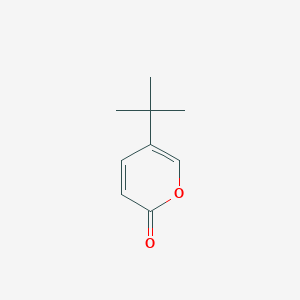
![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)
![2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane](/img/structure/B12536880.png)
